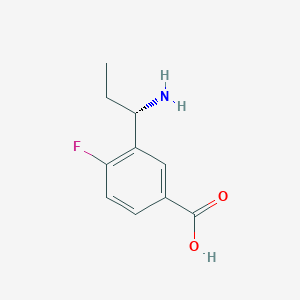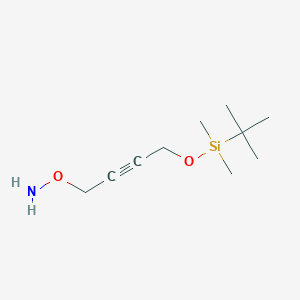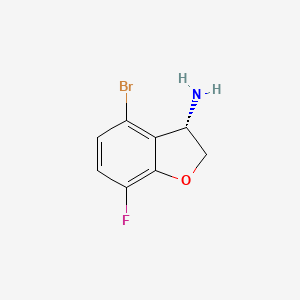
(S)-3-(1-Aminopropyl)-4-fluorobenzoicacidhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a fluorine atom on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid.
Formation of Intermediate: The 4-fluorobenzoic acid is subjected to a Friedel-Crafts acylation reaction to introduce the propyl group.
Amination: The intermediate is then treated with an amine source to introduce the amino group.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-3-(1-Aminopropyl)-4-fluorobenzoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro- or nitroso-substituted benzoic acids.
Reduction: 3-(1-Aminopropyl)-4-fluorobenzyl alcohol.
Substitution: 3-(1-Aminopropyl)-4-substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
(S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-Aminopropyl phosphonic acid
- (S)-1-Aminopropyl-2-fluorobenzene
- (S)-3-(1-Aminopropyl)-4-chlorobenzoic acid
Uniqueness
(S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride is unique due to the combination of the amino group and the fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
3-[(1S)-1-aminopropyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,9H,2,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
ASVZTZWCPISPDO-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N |
Kanonische SMILES |
CCC(C1=C(C=CC(=C1)C(=O)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)
![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)



![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)

![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)

![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)


